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Abstract

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the
design of modern antibody-drug conjugates (ADCs), most notably in the clinically successful
ADC, trastuzumab deruxtecan (Enhertu®). This linker's design allows for high stability in
systemic circulation while enabling selective cleavage and payload release within the tumor
microenvironment (TME). This technical guide provides an in-depth exploration of the GGFG
linker's cleavage mechanism, focusing on the enzymatic activity within the TME, and offers
insights into the experimental methodologies used to characterize this process.

Introduction to GGFG Peptide Linkers in ADCs

Enzyme-cleavable peptide linkers are a cornerstone of ADC technology, designed to be stable
in the bloodstream and selectively processed by enzymes that are overexpressed in tumor
tissues or within cancer cells. The GGFG linker is a prime example of such a system, offering a
balance of stability and conditional payload release. Its application in ADCs like trastuzumab
deruxtecan has demonstrated significant clinical benefits. The GGFG linker connects the
monoclonal antibody to a potent cytotoxic payload, ensuring targeted delivery and minimizing
off-target toxicity.[1]
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The Tumor Microenvironment and Proteolytic
Activity

The TME is characterized by a complex interplay of cellular and non-cellular components,
creating a unique biochemical landscape distinct from healthy tissues. A hallmark of the TME is
the dysregulated activity of various proteases, which contributes to tumor progression,
invasion, and metastasis. Among these, lysosomal cysteine proteases, particularly cathepsins,
are frequently overexpressed and active in the TME and within cancer cells. This enzymatic
activity provides a specific trigger for the cleavage of peptide linkers in ADCs.

The GGFG Cleavage Mechanism: A Two-Step
Process

The cleavage of the GGFG linker is a critical step in the mechanism of action of ADCs that
utilize this technology. The process is primarily mediated by lysosomal proteases, with a
notable preference for certain enzymes.

Key Enzymes Involved: Cathepsin L and Cathepsin B

Research has identified Cathepsin L and Cathepsin B as the primary enzymes responsible for
GGFG linker cleavage. Both are lysosomal cysteine proteases that are often upregulated in
various cancers.[1] However, studies have indicated a significant difference in their efficiency in
processing the GGFG sequence.

o Cathepsin L: Evidence suggests that Cathepsin L is the more dominant and efficient enzyme
in cleaving the GGFG linker.[2][3] Some in vitro studies have shown that Cathepsin L can
lead to the nearly complete release of the payload from a GGFG-linked ADC within 72 hours.

[2]

o Cathepsin B: While also capable of recognizing and cleaving the GGFG sequence,
Cathepsin B exhibits significantly lower activity compared to Cathepsin L in this context.[2]

Sites of Cleavage and Payload Release

The enzymatic cleavage of the GGFG linker can result in the release of the cytotoxic payload in
one of two forms:
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o Direct Release: The enzyme cleaves the peptide bond immediately preceding the payload or
a self-immolative spacer, leading to the direct release of the active drug.

e Intermediate Release: Cleavage can also occur within the peptide sequence, resulting in the
release of the payload still attached to a portion of the linker (e.g., Gly-Payload). This
intermediate may then undergo further processing to release the active payload.

One study reported that the cleavage of a GGFG-DX-8951f substrate by both Cathepsin B and
Cathepsin L resulted in two distinct products: an intermediate, Gly-DX-8951f, and the free drug,
DX-8951f.[3]

Quantitative Analysis of GGFG Linker Cleavage and
Stability

The following tables summarize the available quantitative and qualitative data on GGFG linker
cleavage and stability. It is important to note that specific kinetic parameters like kcat and Km
are often proprietary and not extensively reported in public literature.

Table 1: GGFG Linker Cleavage Efficiency by Cathepsins

Relative Cleavage Payload Release
Enzyme . . Source
Efficiency Profile

Nearly complete
Cathepsin L High release of DXd within [2][3]

72 hours in vitro.

Significantly less
Cathepsin B Minimal/Low efficient than [2]
Cathepsin L.

Table 2: Plasma Stability of GGFG-Containing ADCs
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. Payload Incubation
ADC Platform Species . Source
Release Time
GGFG ADC Mouse Serum ~6.6% 14 days [4]
GGFG ADC Human Serum ~2.8% 14 days [4]
Stable, with
Trastuzumab Mouse, Rat, o
minimal payload - [5]
deruxtecan Human Plasma

release reported.

Experimental Protocols for Assessing GGFG Linker
Cleavage

Characterizing the cleavage of the GGFG linker is essential for the development and
optimization of ADCs. Below are generalized protocols for key experiments.

In Vitro Enzymatic Cleavage Assay

Objective: To determine the rate and products of GGFG linker cleavage by specific proteases
(e.g., Cathepsin B, Cathepsin L).

Materials:

GGFG-payload conjugate (or a model substrate)

Recombinant human Cathepsin B and Cathepsin L

Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and EDTA)

Quenching solution (e.g., acetonitrile with formic acid)

High-Performance Liquid Chromatography (HPLC) system coupled with a mass
spectrometer (LC-MS)

Procedure:

e Prepare a stock solution of the GGFG-payload conjugate in a suitable solvent (e.g., DMSO).
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» Activate the recombinant cathepsins according to the manufacturer's instructions.

¢ In a microcentrifuge tube or a 96-well plate, combine the assay buffer, activated enzyme, and
the GGFG-payload conjugate to initiate the reaction.

¢ Incubate the reaction mixture at 37°C.

» At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for slow reactions), stop
the reaction by adding the quenching solution.

e Analyze the samples by LC-MS to separate and identify the intact conjugate, the released
payload, and any cleavage intermediates.

o Quantify the peak areas to determine the percentage of cleavage over time.

ADC Internalization and Payload Release Assay in
Cancer Cells

Objective: To assess the internalization of a GGFG-ADC and the subsequent intracellular
release of the payload.

Materials:

o Cancer cell line overexpressing the target antigen (e.g., HER2-positive cells for trastuzumab
deruxtecan)

e GGFG-ADC

e Cell culture medium and supplements

o Fluorescently labeled secondary antibody (for internalization visualization)
o Cell lysis buffer

e LC-MS system

Procedure:
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» Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
o Treat the cells with the GGFG-ADC at a specific concentration.
e For Internalization Visualization (Microscopy):

o At different time points, fix and permeabilize the cells.

o Incubate with a fluorescently labeled secondary antibody that binds to the ADC's primary
antibody.

o Visualize the internalization and subcellular localization using confocal microscopy.

o For Payload Release Quantification (LC-MS):

[¢]

At different time points, wash the cells to remove non-internalized ADC.

[¢]

Lyse the cells using a suitable lysis buffer.

[e]

Process the cell lysate to extract the payload and any metabolites.

o

Analyze the extracts by LC-MS to quantify the amount of released payload.

Visualizing the GGFG Cleavage Pathway and

Experimental Workflows
Signaling Pathway of a GGFG-ADC
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Caption: Mechanism of action of a GGFG-ADC, from receptor binding to payload-induced
apoptosis.

Experimental Workflow for In Vitro Cleavage Assay
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Caption: A generalized workflow for an in vitro GGFG peptide linker cleavage assay.
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Conclusion

The GGFG peptide linker represents a significant advancement in ADC technology, enabling
potent and targeted cancer therapy. Its selective cleavage by cathepsins, particularly Cathepsin
L, within the tumor microenvironment is a key feature that contributes to the efficacy and safety
profile of ADCs like trastuzumab deruxtecan. Understanding the nuances of this cleavage
mechanism and employing robust experimental methods for its characterization are paramount
for the continued development of next-generation ADCs. Further research into the specific
kinetics of GGFG cleavage by different proteases will provide deeper insights and facilitate the
design of even more effective and safer cancer therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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